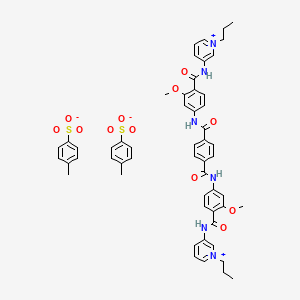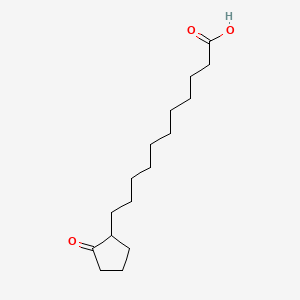![molecular formula C21H24Cl2N2O2 B14712057 Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate CAS No. 15332-51-1](/img/structure/B14712057.png)
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a bis(2-chloroethyl)amino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate typically involves multiple steps. One common approach is the esterification of 4-aminobenzoic acid with ethanol to form ethyl 4-aminobenzoate. This intermediate can then undergo a series of reactions, including alkylation and condensation, to introduce the bis(2-chloroethyl)amino and methylidene groups .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. For example, the reduction and esterification of p-nitrobenzoic acid in a continuous-flow system can achieve high conversion and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine monohydrate, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups can yield amino derivatives, while substitution reactions can produce various substituted benzoates .
Applications De Recherche Scientifique
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a local anesthetic or in drug delivery systems
Mécanisme D'action
The mechanism of action of Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate involves its interaction with specific molecular targets. For example, it may bind to sodium ion channels on nerve membranes, reducing sodium ion permeability and blocking nerve impulse conduction. This action results in local anesthesia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with local anesthetic properties.
Benzocaine: Another local anesthetic with a similar ester structure.
Procaine: A local anesthetic with a similar benzoate structure but different functional groups
Uniqueness
Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and potential biological activity compared to simpler esters and benzoates .
Propriétés
Numéro CAS |
15332-51-1 |
|---|---|
Formule moléculaire |
C21H24Cl2N2O2 |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
ethyl 4-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C21H24Cl2N2O2/c1-3-27-21(26)17-4-7-19(8-5-17)24-15-18-6-9-20(14-16(18)2)25(12-10-22)13-11-23/h4-9,14-15H,3,10-13H2,1-2H3 |
Clé InChI |
RBRVWJNSOJZSOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)N(CCCl)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


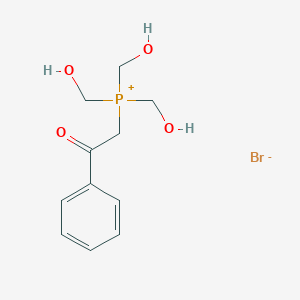

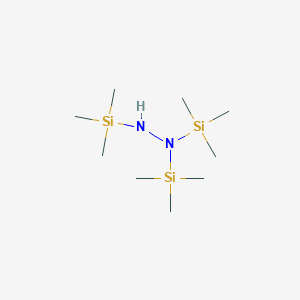
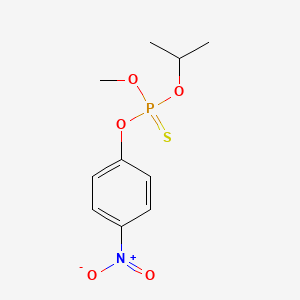
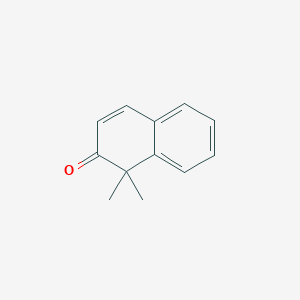
![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
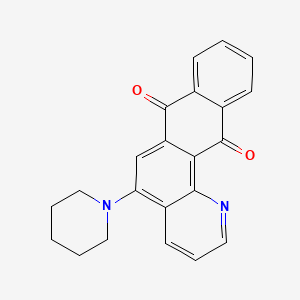

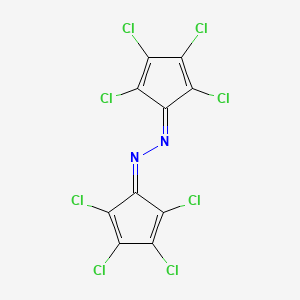
![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
